molecular formula C16H23N3O3S B4236658 N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Cat. No. B4236658
M. Wt: 337.4 g/mol
InChI Key: ZPDPBSPXJHHZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, commonly known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. This compound was first discovered in the early 2000s and has since been extensively studied for its potential use in treating various medical conditions.

Mechanism of Action

CP-945,598 works by selectively blocking the activity of the CB1 receptor, which is primarily found in the brain and central nervous system. This receptor is involved in various physiological processes, including appetite regulation, pain perception, and addiction.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by CP-945,598 has been shown to reduce food intake and body weight in animal studies, making it a potential treatment for obesity. It has also been studied for its potential use in treating addiction, as the CB1 receptor is involved in the reward pathway of the brain. Additionally, CP-945,598 has been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of CP-945,598 is its selectivity for the CB1 receptor, which reduces the likelihood of off-target effects. However, its efficacy in humans has not yet been fully established. Additionally, the potential for tolerance and dependence with chronic use of CB1 receptor antagonists is a limitation that must be considered.

Future Directions

There are several potential future directions for research on CP-945,598. One area of interest is its potential use in treating metabolic disorders such as diabetes and non-alcoholic fatty liver disease. Additionally, it may have applications in treating various psychiatric disorders, including anxiety and depression. Further studies are needed to fully understand the potential of CP-945,598 in these areas.

Scientific Research Applications

CP-945,598 has been studied for its potential use in treating various medical conditions, including obesity, addiction, and pain management. Its selective antagonism of the CB1 receptor makes it a promising candidate for these applications.

properties

IUPAC Name

N-[4-(cyclopentylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(19-11-3-4-12-19)17-13-7-9-15(10-8-13)23(21,22)18-14-5-1-2-6-14/h7-10,14,18H,1-6,11-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPBSPXJHHZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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